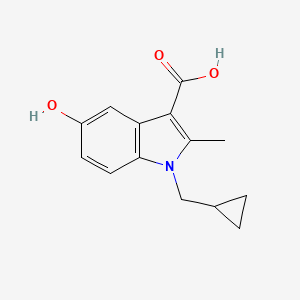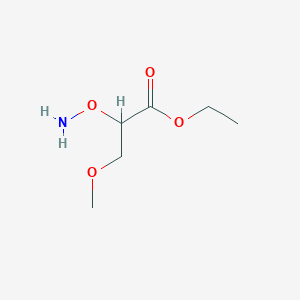
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of dipeptidyl chloromethyl ketones or methyl ketones with appropriate amino acids . The process includes catalytic hydrogenation over a palladium catalyst to remove protective groups and facilitate cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Catalytic hydrogenation is a common reduction reaction used in its synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, depending on the reagents and conditions used.
Common reagents include palladium catalysts for hydrogenation and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management.
Industry: It is used in the development of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of 3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as opioid receptors . The compound’s structure allows it to bind to these receptors, potentially mimicking the effects of endogenous opioid ligands. The pathways involved include receptor binding and subsequent signal transduction processes that lead to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Cyclohexyl-6-methyl-1,2-dihydropyrazin-2-one can be compared with other dihydropyrazinone derivatives, such as:
3,6-Bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one: This compound also exhibits opioid mimetic properties but has different protective groups.
3-Aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one: Another derivative with similar binding activity but different substituents.
The uniqueness of this compound lies in its specific cyclohexyl and methyl substituents, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H16N2O |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3-cyclohexyl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
MDEGJLNIDZKEIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=O)N1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)


![({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)(pentan-3-yl)amine](/img/structure/B13221660.png)

![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)

![4-Chloro-2-phenyl-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13221670.png)

![1-[(2-Aminoethyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13221678.png)
![9-Amino-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B13221683.png)
